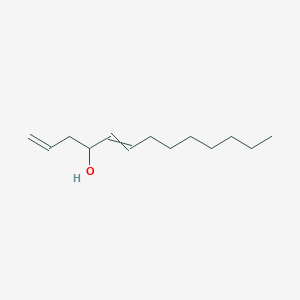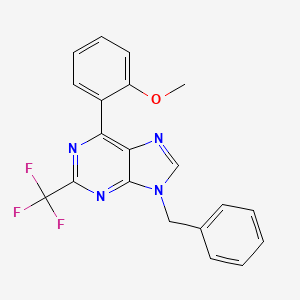
Bis(chlorosulfanyl)methane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(chlorosulfanyl)methane: is an organosulfur compound with the molecular formula CH₂Cl₂S₂ It is characterized by the presence of two chlorosulfanyl groups attached to a central methane carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bis(chlorosulfanyl)methane typically involves the reaction of methane with sulfur monochloride (S₂Cl₂) under controlled conditions. The reaction can be represented as follows:
CH₄ + 2 S₂Cl₂ → CH₂Cl₂S₂ + 2 HCl
This reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: Bis(chlorosulfanyl)methane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to thiols or other sulfur-containing compounds.
Substitution: The chlorosulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Bis(chlorosulfanyl)methane has several applications in scientific research, including:
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other organosulfur compounds.
Wirkmechanismus
The mechanism of action of bis(chlorosulfanyl)methane involves its interaction with various molecular targets. The chlorosulfanyl groups can undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates can then interact with biological molecules, potentially disrupting cellular processes and leading to antimicrobial or antifungal effects.
Vergleich Mit ähnlichen Verbindungen
Chlorosulfonyl isocyanate (CSI): This compound also contains a chlorosulfonyl group and is used in organic synthesis.
Bis(indolyl)methanes (BIMs): These compounds have two indole groups attached to a central methane carbon and are known for their pharmacological activities.
Uniqueness: Bis(chlorosulfanyl)methane is unique due to its specific combination of chlorosulfanyl groups, which imparts distinct chemical reactivity and potential applications. Unlike other similar compounds, it offers a unique set of properties that can be exploited in various fields of research and industry.
Eigenschaften
CAS-Nummer |
114079-01-5 |
|---|---|
Molekularformel |
CH2Cl2S2 |
Molekulargewicht |
149.1 g/mol |
IUPAC-Name |
chlorosulfanylmethyl thiohypochlorite |
InChI |
InChI=1S/CH2Cl2S2/c2-4-1-5-3/h1H2 |
InChI-Schlüssel |
YXUFPPFTIQOPFR-UHFFFAOYSA-N |
Kanonische SMILES |
C(SCl)SCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



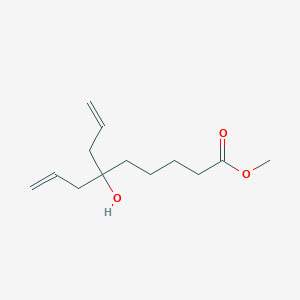
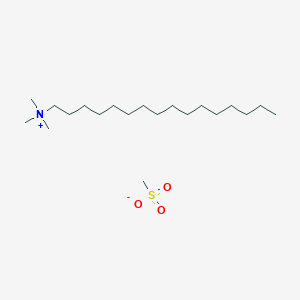
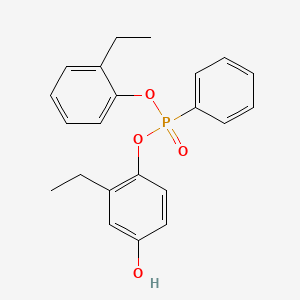

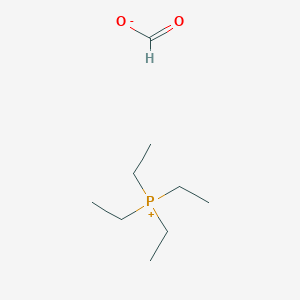

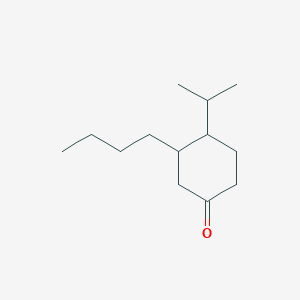
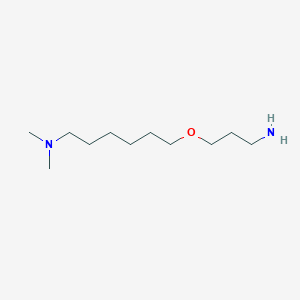
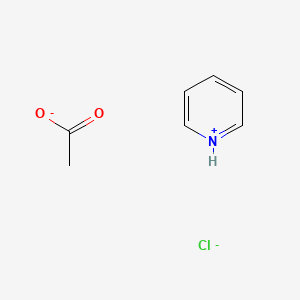
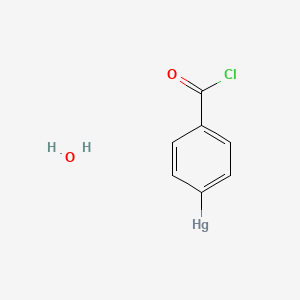
![12,12'-[(Phenylmethylene)disulfanediyl]didodecanoic acid](/img/structure/B14301166.png)
